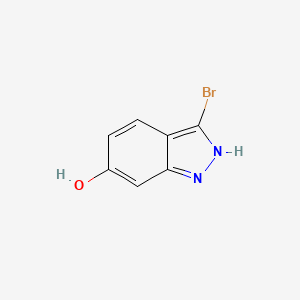

3-Bromo-1H-indazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . The InChI code for the compound is 1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 213.03 . The compound should be stored in a refrigerator .

科学的研究の応用

Click Chemistry in Drug Discovery

3-Bromo-1H-indazol-6-ol is significant in the realm of click chemistry, a modular approach that emphasizes the use of reliable and practical chemical transformations. This approach is crucial for drug discovery, spanning from lead finding through combinatorial chemistry to proteomics and DNA research. The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, for instance, is a powerful reaction that benefits from the bio-compatibility and high dependability of its reactants. Triazoles, the products of such reactions, are not merely passive linkers; they actively interact with biological targets via hydrogen bonding and dipole interactions, showcasing the potential of this compound derivatives in medicinal chemistry (Kolb & Sharpless, 2003).

Advanced Synthesis Techniques

Innovations in synthesis techniques leveraging this compound derivatives are paramount for the development of new pharmaceutical intermediates. For example, ultrasound-assisted bromination has been demonstrated as an efficient method for the bromination of indazoles at the C3 position, yielding site-specific bromide products that serve as valuable synthetic blocks for further drug development. This technique underscores the importance of this compound in facilitating rapid and specific transformations under mild conditions (Ying et al., 2022).

Supramolecular and Coordination Chemistry

The structural versatility of this compound derivatives extends beyond click chemistry into the domains of supramolecular and coordination chemistry. The unique combination of accessible synthesis via click chemistry and diverse supramolecular interactions of 1H-1,2,3-triazoles and their derivatives has enabled a myriad of applications. These range from anion recognition and catalysis to photochemistry, illustrating the broad utility of this compound derivatives in creating highly complex and functional materials (Schulze & Schubert, 2014).

Material Science Applications

The synthesis and characterization of new materials, including those for ethylene polymerization, highlight another aspect of this compound's applications. The creation of terdentate ligands through reactions with 3,5-dimethylpyrazole and 1H-indazole, leading to the formation of chromium(III) complexes, demonstrates the role of this compound derivatives in developing novel catalysts for industrial processes. These complexes, through their interaction with methylaluminoxane (MAO), show activity in the polymerization of ethylene, signifying the compound's contribution to advancements in polymer science (Hurtado et al., 2009).

Safety and Hazards

将来の方向性

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “3-Bromo-1H-indazol-6-ol” and similar compounds may have potential for future research and development in medicinal chemistry.

作用機序

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazol-6-ol, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

生化学分析

Cellular Effects

Indazole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-bromo-2H-indazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURPDMPJHDQNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)